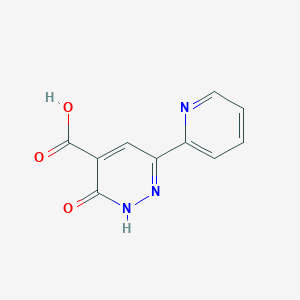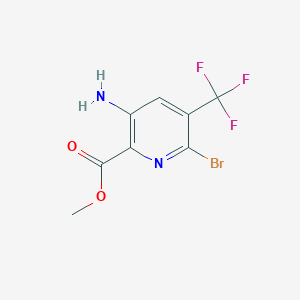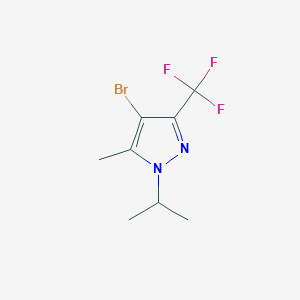
(5-Ethylpyridin-3-yl)boronsäure
Übersicht
Beschreibung
(5-Ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 3-position of the pyridine ring, and an ethyl group is attached to the 5-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
(5-Ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions involving boron.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
Target of Action
The primary target of (5-Ethylpyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds .
Mode of Action
In the SM coupling reaction, (5-Ethylpyridin-3-yl)boronic acid acts as a nucleophilic organic group . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Following this, transmetalation occurs, where (5-Ethylpyridin-3-yl)boronic acid is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving (5-Ethylpyridin-3-yl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, contributing to the synthesis of a variety of organic compounds .
Result of Action
The result of the action of (5-Ethylpyridin-3-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of (5-Ethylpyridin-3-yl)boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . Additionally, (5-Ethylpyridin-3-yl)boronic acid is relatively stable, readily prepared, and generally environmentally benign . These characteristics make it a versatile reagent in the SM coupling reaction .
Biochemische Analyse
Biochemical Properties
(5-Ethylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. Boronic acids are known to form reversible covalent bonds with diols and other nucleophilic groups, making them valuable tools in the study of enzyme mechanisms and protein functions. (5-Ethylpyridin-3-yl)boronic acid interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .
Cellular Effects
The effects of (5-Ethylpyridin-3-yl)boronic acid on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Ethylpyridin-3-yl)boronic acid can modulate the activity of signaling proteins by inhibiting kinases, which play crucial roles in cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . In terms of cellular metabolism, (5-Ethylpyridin-3-yl)boronic acid can alter metabolic fluxes by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of (5-Ethylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, (5-Ethylpyridin-3-yl)boronic acid can interact with proteins through its boronic acid group, which can form reversible covalent bonds with cis-diol-containing motifs on proteins . This interaction can lead to changes in protein conformation and function, ultimately affecting cellular processes and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Ethylpyridin-3-yl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, (5-Ethylpyridin-3-yl)boronic acid may undergo degradation, leading to a decrease in its inhibitory activity and effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (5-Ethylpyridin-3-yl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (5-Ethylpyridin-3-yl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not lead to proportional increases in activity .
Metabolic Pathways
(5-Ethylpyridin-3-yl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, (5-Ethylpyridin-3-yl)boronic acid can interact with cofactors such as NADH and ATP, further influencing metabolic processes . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (5-Ethylpyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, (5-Ethylpyridin-3-yl)boronic acid can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound can be influenced by factors such as cellular pH and the presence of binding partners .
Subcellular Localization
(5-Ethylpyridin-3-yl)boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, (5-Ethylpyridin-3-yl)boronic acid can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can localize to the cytoplasm and interact with metabolic enzymes, affecting cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (5-Ethylpyridin-3-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-ethylpyridine using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .
Industrial Production Methods: Industrial production of (5-Ethylpyridin-3-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Ethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (5-Ethylpyridin-3-yl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(4-Methylphenyl)boronic Acid: Similar in structure but with a methyl group instead of an ethyl group.
(3-Pyridyl)boronic Acid: Lacks the ethyl group at the 5-position.
Uniqueness: (5-Ethylpyridin-3-yl)boronic acid is unique due to the presence of both the ethyl group and the boronic acid group on the pyridine ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
(5-ethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRRDJHPKCUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732021 | |
| Record name | (5-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-70-5 | |
| Record name | B-(5-Ethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

![3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467803.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)




![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)



